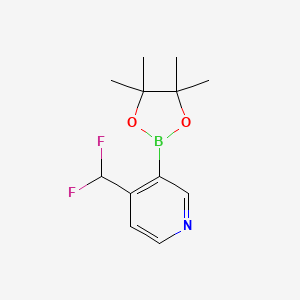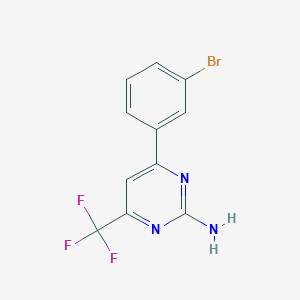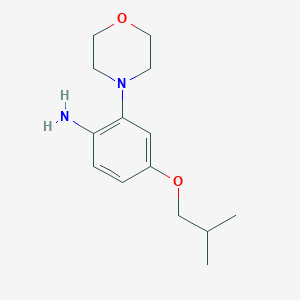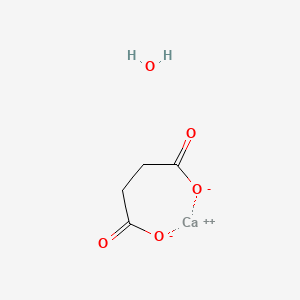
Calcium succinate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid calcium salt monohydrate, also known as calcium succinate monohydrate, is a chemical compound with the molecular formula C4H4O4Ca·H2O. It is a calcium salt of succinic acid, which is a dicarboxylic acid. This compound is commonly used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of succinic acid calcium salt monohydrate typically involves the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction can be represented as follows:
C4H6O4+Ca(OH)2→C4H4O4Ca+2H2O
or
C4H6O4+CaCO3→C4H4O4Ca+CO2+H2O
Industrial Production Methods
In industrial settings, succinic acid calcium salt monohydrate can be produced through fermentation processes. Microorganisms such as bacteria are used to ferment carbohydrates, producing succinic acid, which is then neutralized with calcium hydroxide or calcium carbonate to form the calcium salt. This method is advantageous as it is more environmentally friendly and sustainable compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
Succinic acid calcium salt monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: It can be reduced to produce butanediol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various esters and derivatives
科学的研究の応用
Succinic acid calcium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to metabolic pathways and enzyme activities.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals
作用機序
The mechanism of action of succinic acid calcium salt monohydrate involves its role in the citric acid cycle (Krebs cycle). Succinic acid is an intermediate in this cycle and plays a crucial role in cellular respiration and energy production. It acts as an electron donor, converting to fumaric acid and producing FADH2 in the process. This compound also has potential antioxidant properties and can stimulate neural system recovery and bolster the immune system .
類似化合物との比較
Similar Compounds
- Calcium malate
- Calcium tartrate
- Calcium citrate
Uniqueness
Unlike calcium malate and calcium citrate, which are primarily used as dietary supplements, succinic acid calcium salt monohydrate has broader applications in industrial and scientific research .
特性
分子式 |
C4H6CaO5 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC名 |
calcium;butanedioate;hydrate |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |
InChIキー |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


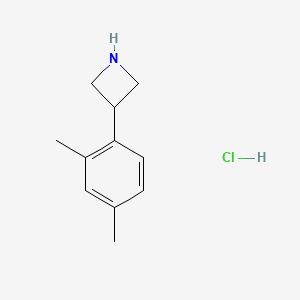

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
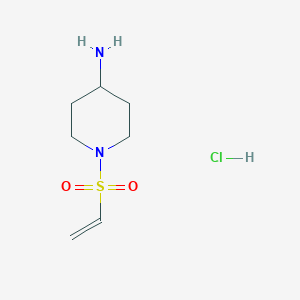
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
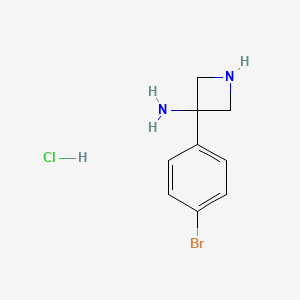
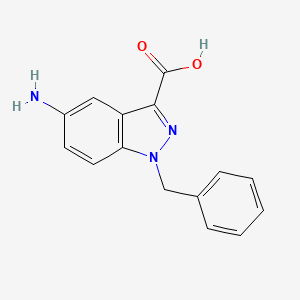

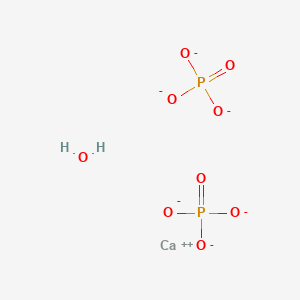

![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
